
1-Phenyl-2,3-dihydro-1H-pyrrole
Vue d'ensemble
Description
1-Phenyl-2,3-dihydro-1H-pyrrole is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electronic Properties and Interactions
Electron Delocalization and Electrochemical Properties : Derivatives of 1-Phenyl-2,3-dihydro-1H-pyrrole, like 2,5-diferrocenyl-1-phenyl-1H-pyrrole, exhibit significant electron delocalization, highlighting their potential in studying electronic and structural properties. Their electrochemical characteristics, including reversible electron transfer processes and reduction potentials, make them suitable for exploring electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).
Influencing Electronic Interaction : Substituents on the phenyl moiety of diferrocenyl-1-phenyl-1H-pyrroles significantly affect electronic interactions. This includes studies on electronic communication between iron centers, relevant for molecular electronics and single molecule transistors (Hildebrandt & Lang, 2011).
Luminescent Properties
- Luminescent Mechanisms : Compounds like 2,3,4,5-Tetraphenyl-1H-pyrrole demonstrate dual-state luminescence in both solution and solid states. Understanding the luminescent mechanism in such compounds provides insights into pyrrole-based molecules' properties, useful in various applications like molecular probes (Lei et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition in Steel : 1-Phenyl-1H-pyrrole derivatives have been studied as corrosion inhibitors for carbon steel in acidic environments. Their efficiency in inhibiting corrosion, studied through electrochemical methods, highlights their potential in industrial applications (Zarrouk et al., 2015).
Structural Analysis
- Crystal Structure Analysis : Research on the crystal structure of compounds like Ethyl 4-anilino-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate provides valuable information on molecular conformation and hydrogen bonding, crucial for understanding the chemical behavior of pyrrole derivatives (Akkurt et al., 2013).
Catalytic Applications
- Dehydrogenation Processes : Studies have shown the effective use of this compound derivatives in catalytic dehydrogenation processes, offering a route to synthesize structurally related compounds. This is significant in the field of synthetic chemistry and material science (Figueira & Gomes, 2015).
Orientations Futures
: Synthesis of Pyrroles - Organic Chemistry Portal : 1H-Pyrrole, 1-phenyl- - NIST Chemistry WebBook : SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDIES OF ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE : Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as antileishmanial agents : Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics
Propriétés
IUPAC Name |
1-phenyl-2,3-dihydropyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-4,6-8H,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYYVAAPXNRMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612888 | |
| Record name | 1-Phenyl-2,3-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149206-56-4 | |
| Record name | 1-Phenyl-2,3-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


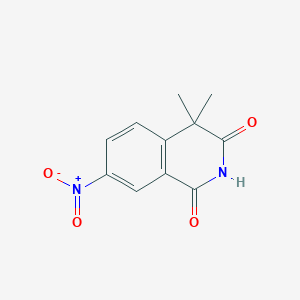
![Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3047845.png)
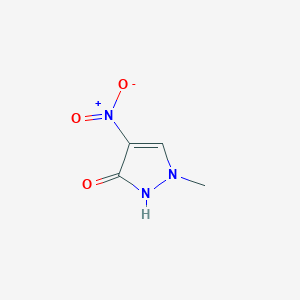
![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047847.png)




![Methyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B3047855.png)
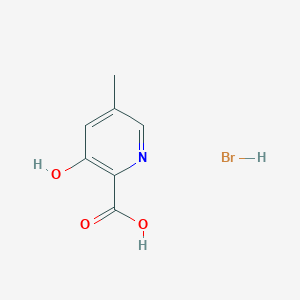
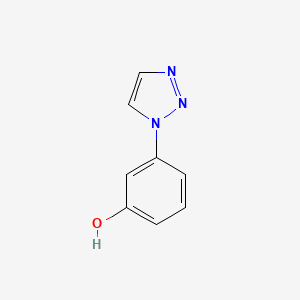
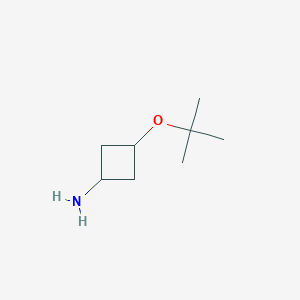
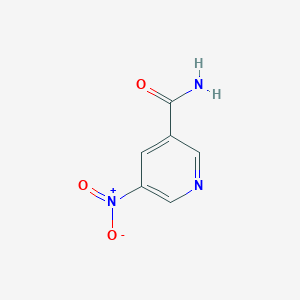
![8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B3047863.png)
